1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate
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Overview
Description
3-{[{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}(METHYLAMINO)METHYL]SULFANYL}-1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}(METHYLAMINO)METHYL]SULFANYL}-1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multiple steps, starting with the preparation of the halogenated aromatic intermediates. These intermediates are then subjected to a series of condensation and substitution reactions to form the final product. Common reagents used in these reactions include halogenating agents, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-{[{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}(METHYLAMINO)METHYL]SULFANYL}-1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
3-{[{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}(METHYLAMINO)METHYL]SULFANYL}-1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}(METHYLAMINO)METHYL]SULFANYL}-1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated aromatic compounds and pyrrolidine derivatives. Examples are:
- 4-Chloro-3-(trifluoromethyl)aniline
- 3,4-Dichlorophenyl isocyanate
- N-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-{[{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]IMINO}(METHYLAMINO)METHYL]SULFANYL}-1-(3,4-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and halogenation pattern, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13Cl3F3N3O2S |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C19H13Cl3F3N3O2S/c1-26-18(27-9-2-4-12(20)11(6-9)19(23,24)25)31-15-8-16(29)28(17(15)30)10-3-5-13(21)14(22)7-10/h2-7,15H,8H2,1H3,(H,26,27) |
InChI Key |
KAPRPLIPWZJDFR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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